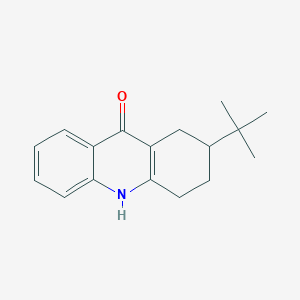
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as THA, is a synthetic compound that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA is a member of the acridine family of compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to interact with a number of biological targets, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. This compound has also been found to modulate NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. This compound has been found to protect neurons from oxidative stress and to reduce inflammation in the brain. This compound has also been found to improve mitochondrial function, which can improve energy production in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several advantages for lab experiments, including its high potency and selectivity for biological targets. This compound is also relatively easy to synthesize and has a well-established structure-activity relationship. However, this compound has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, including the development of more potent and selective analogs, the investigation of its potential in treating other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential.
Méthodes De Synthèse
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can be synthesized through several methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of an acid catalyst.
Applications De Recherche Scientifique
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been found to exhibit neuroprotective effects and to enhance cognitive function in animal models.
Propriétés
IUPAC Name |
2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNUHPZARTKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)
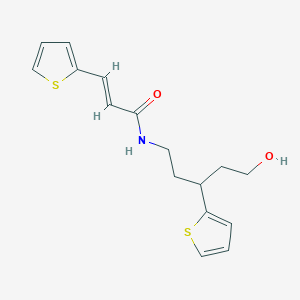
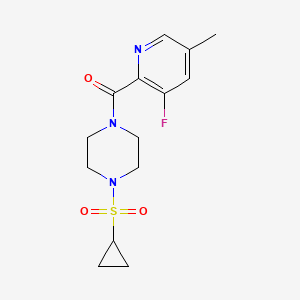
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)
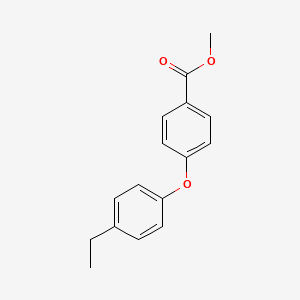
![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)
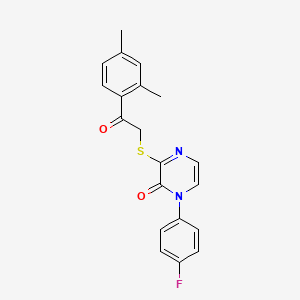
![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)
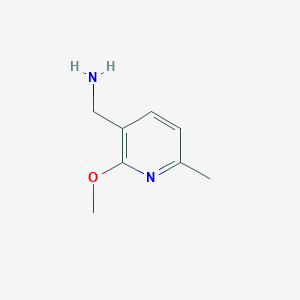

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)